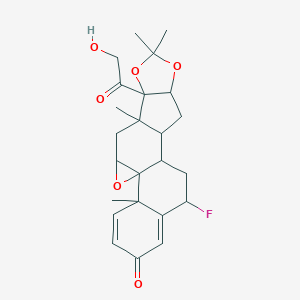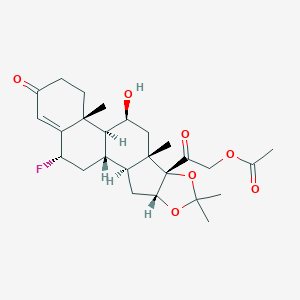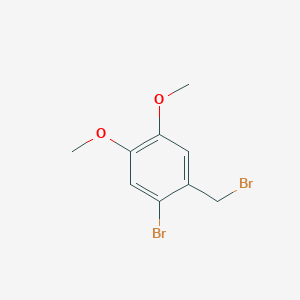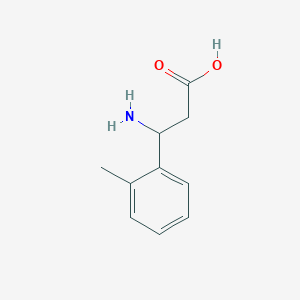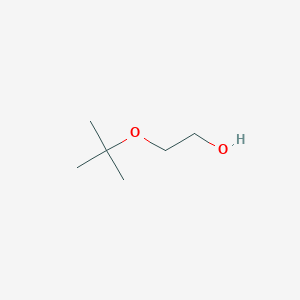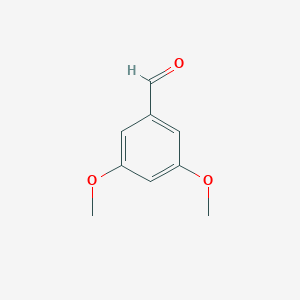
3,5-Dimethoxybenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,5-dimethoxybenzaldehyde has been explored through various methods. One notable method involves the catalytic hydrogenation of 3,5-dihydroxybenzoic acid using MnOx/y-Al2O3 catalysts, achieving an overall yield of 81.7% (Xiu, 2003). Another method includes the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal, offering a new route to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes (Azzena et al., 1990).
Molecular Structure Analysis
The molecular structure of 3,5-dimethoxybenzaldehyde derivatives has been analyzed through crystal and molecular structure studies, revealing significant changes in ring geometry influenced by the ortho-dimethoxy groups, which align with the concept of Angular Group Induced Bond Alternation (AGIBA) (Krygowski et al., 1998).
Chemical Reactions and Properties
Research has shown that the photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde in different solvents, pH, and in the presence of beta-cyclodextrin, indicate intramolecular charge transfer associated with hydrogen bonding effect, suggesting unique reactivity and interaction capabilities of this compound (Stalin & Rajendiran, 2005).
Physical Properties Analysis
The synthesis and optical studies of metal complexes derived from 3,4-dimethoxy benzaldehyde provide insights into the physical properties of related compounds, showing that the optical absorption spectra and energy gap of these compounds vary, indicating the influence of molecular structure on physical properties (Mekkey et al., 2020).
Chemical Properties Analysis
The synthesis and molecular modeling study of bromo-dimethoxybenzaldehydes highlights the effect of bromine substitution on the chemical properties of dimethoxybenzaldehydes, including changes in kinetic stability and non-linear optical responses, suggesting that substitutions can significantly affect the chemical behavior of dimethoxybenzaldehydes (Borges et al., 2022).
Aplicaciones Científicas De Investigación
Drug Discovery Intermediate : The compound's unique crystal structure and hydrogen bonding between molecules show potential as a drug discovery intermediate (Li et al., 2012).
Nonlinear Optical Materials : Bromine substitution in 2,3-dimethoxybenzaldehyde improves the nonlinear third-order susceptibility, making it a promising candidate for nonlinear optical materials (Aguiar et al., 2022).
Metal Complexes for Optical Properties : Hydrazone metal complexes derived from 3,4-dimethoxybenzaldehyde exhibit promising optical properties due to indirect transitions, with different geometrical configurations for Ni (II) and Co (II) complexes (Mekkey et al., 2020).
Catalysis in Organic Reactions : Cerium complexes with acetato ligands catalyze the oxidation of 3,5-dimethoxycresols effectively, yielding high amounts of 3,5-dimethoxy-4-hydroxybenzaldehyde (Yoshikuni, 2002).
Synthesis Methods : Studies have presented new synthetic methods for dimethoxybenzaldehydes, showing improved yield and quality through various approaches (Zhi, 2002).
Lignin Decomposition : In the study of lignin decomposition, 3,5-Dimethoxybenzaldehyde was identified as a major product, providing insights into the pyrolysis mechanisms of lignin model compounds (Jiang et al., 2016).
Luminescence Studies : The photophysical properties of derivatives such as 4-hydroxy-3,5-dimethoxybenzaldehyde have been studied, showing dual luminescence in polar solvents, which is significant for various applications in materials science (Stalin & Rajendiran, 2005).
Mecanismo De Acción
Target of Action
3,5-Dimethoxybenzaldehyde primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, leading to an effective method for controlling fungal pathogens .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of 3,5-Dimethoxybenzaldehyde . The compound can function as a chemosensitizing agent, improving the efficacy of conventional drugs or fungicides .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway. Use of deletion mutants in this pathway (such as sod1 Δ, sod2 Δ, glr1 Δ) indicates that the antifungal activity of the benzaldehydes is through disruption of cellular antioxidation .
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . This is achieved by targeting cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . The compound possesses antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRZRDOXPRTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223388 | |
| Record name | 3,5-Dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxybenzaldehyde | |
CAS RN |
7311-34-4 | |
| Record name | 3,5-Dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7311-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P82W3UJ5DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,5-dimethoxybenzaldehyde?
A1: 3,5-Dimethoxybenzaldehyde has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.
Q2: What spectroscopic techniques are used to characterize 3,5-dimethoxybenzaldehyde?
A2: Common spectroscopic techniques used include:
- NMR spectroscopy (1H NMR and 13C NMR): These techniques are used to determine the structure and purity of the compound. [, , , , , , , ]
- IR spectroscopy: This technique identifies functional groups present in the compound. [, , , , , ]
- Mass spectrometry (MS and MS/MS): These methods determine the molecular weight and fragmentation patterns. [, , , , , , ]
- UV/Vis spectroscopy: This technique can be used to study the compound's electronic transitions and for quantitative analysis. [, ]
- EPR spectroscopy: This technique can be used to study the formation and reactivity of free radicals related to 3,5-Dimethoxybenzaldehyde. []
Q3: What are common synthetic routes to 3,5-dimethoxybenzaldehyde?
A3: 3,5-Dimethoxybenzaldehyde can be synthesized through several methods:
- Starting from 3,5-dihydroxybenzoic acid: This method involves methylation of the acid followed by catalytic hydrogenation. []
- From p-hydroxybenzaldehyde: This route involves protection of the hydroxyl group, Wittig–Horner reaction with 3,5-dimethoxybenzene, and deprotection. []
- As a product of lignin pyrolysis: 3,5-Dimethoxybenzaldehyde is a significant product of the pyrolysis of specific lignin model compounds. []
- From syringaldehyde: Reduction of the trifluoromethanesulfonate derivative of syringaldehyde can yield 3,5-dimethoxybenzaldehyde. []
Q4: What is a key reaction that utilizes 3,5-dimethoxybenzaldehyde in natural product synthesis?
A4: The Wittig reaction using 3,5-dimethoxybenzaldehyde is widely employed in the synthesis of various natural products, particularly stilbenes like resveratrol. [, , , , , ]
Q5: How is 3,5-dimethoxybenzaldehyde utilized in the synthesis of 5-n-alkylresorcinols?
A5: It acts as a starting material in a Wittig reaction with alkyltriphenylphosphonium salts, followed by hydrogenation and demethylation to yield the desired 5-n-alkylresorcinols. []
Q6: Can 3,5-dimethoxybenzaldehyde be used to synthesize isocoumarins?
A6: Yes, 3,5-dimethoxybenzaldehyde is a key starting material in the multi-step synthesis of 3,5-dimethoxyhomophthalic acid, a crucial intermediate for synthesizing naturally occurring isocoumarins like Thunberginol B. [, ]
Q7: What happens when 3,5-dimethoxybenzaldehyde reacts with 2,2-diphenyl-1-picrylhydrazyl (DPPH)?
A7: Depending on the reaction conditions, different products can be formed:
- With the free phenol: The syringyl group substitutes the 4-nitro group of DPPH, yielding dinitro products. []
- With the sodium aroxide: The syringyl group substitutes one of the phenyl groups of DPPH in the para position, forming trinitro products. []
Q8: What is the biological significance of 3,5-dimethoxybenzaldehyde?
A8: 3,5-Dimethoxybenzaldehyde is a degradation product of pterostilbene, a plant allelochemical with antifungal properties. []
Q9: How does the degradation of pterostilbene to 3,5-dimethoxybenzaldehyde occur?
A9: The degradation is facilitated by bacteria in the plant rhizosphere and tissues. The process involves a carotenoid cleavage oxygenase, which cleaves pterostilbene into 4-hydroxybenzaldehyde and 3,5-dimethoxybenzaldehyde. []
Q10: Does 3,5-dimethoxybenzaldehyde exhibit any chemosensitizing activity?
A10: Studies have shown that 3,5-dimethoxybenzaldehyde does not possess chemosensitizing activity against Candida and Cryptococcus species when combined with Amphotericin B. In fact, strains displayed hypertolerance to this compound. []
Q11: Are there any known anti-tumor properties of 3,5-dimethoxybenzaldehyde derivatives?
A11: While not explicitly stated for 3,5-dimethoxybenzaldehyde itself, some phenolic benzopyran lactone derivatives, synthesized using 3,5-dimethoxybenzaldehyde as a starting material, have shown in vitro anti-tumor activity. []
Q12: What are the applications of 3,5-dimethoxybenzaldehyde in material science?
A12: It can be used as a building block for polymers, particularly in synthesizing soluble, high thermal stability, and hydrophobic polyimides. []
Q13: How is 3,5-dimethoxybenzaldehyde quantified in complex mixtures?
A13: Techniques like gas chromatography-mass spectrometry (GC/MS) and derivative spectrophotometry are commonly employed for quantifying 3,5-dimethoxybenzaldehyde, especially in mixtures like rum. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


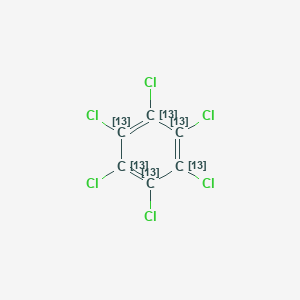
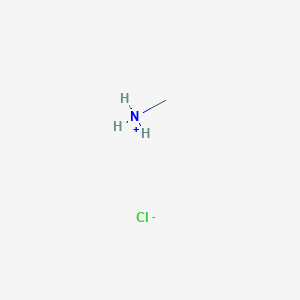
![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)
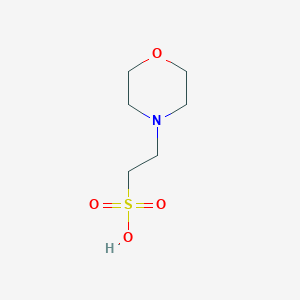
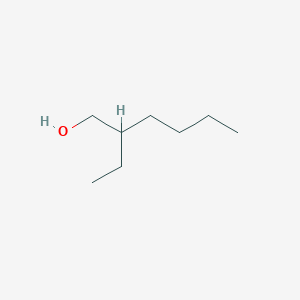
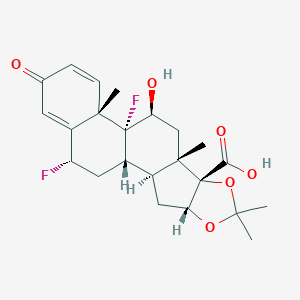
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)
